molecular formula C10H9BrN2O2 B238731 4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione CAS No. 131816-89-2

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione

Cat. No.: B238731
CAS No.: 131816-89-2
M. Wt: 336.4 g/mol
InChI Key: SOSJSMNIBOSKML-BDJLRTHQSA-N
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Description

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione is a complex organic compound with a molecular formula of C19H20N4O2. This compound is known for its unique structure, which includes a piperazine ring fused with an ergoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione typically involves multiple steps, starting from the ergoline derivative. The key steps include:

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Ergoline Derivative: The ergoline moiety is introduced through a series of reactions, including alkylation and dehydrogenation.

    Final Cyclization: The final step involves the cyclization to form the 2,6-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione: shares similarities with other ergoline derivatives, such as lysergic acid diethylamide (LSD) and ergotamine.

    Piperazine Derivatives: Compounds like piperazine-2,5-dione and piperazine-2,6-dione are structurally related.

Uniqueness

What sets this compound apart is its unique combination of the ergoline and piperazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-[[(6aR,9R)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-17-9-23(10-18(25)22-17)8-11-4-14-13-2-1-3-15-19(13)12(7-21-15)5-16(14)20-6-11/h1-4,7,11,16,20-21H,5-6,8-10H2,(H,22,24,25)/t11-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSJSMNIBOSKML-BDJLRTHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=CC(CN2)CN3CC(=O)NC(=O)C3)C4=C5C1=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=C[C@H](CN2)CN3CC(=O)NC(=O)C3)C4=C5C1=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927360
Record name 4-[(9,10-Didehydroergolin-8-yl)methyl]-6-hydroxy-4,5-dihydropyrazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131816-89-2
Record name 4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131816892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(9,10-Didehydroergolin-8-yl)methyl]-6-hydroxy-4,5-dihydropyrazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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